ethyl 3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylate
Description
Historical Development of Substituted Pyrrole Chemistry
The chemistry of pyrroles dates to the 19th century, with landmark syntheses such as the Hantzsch pyrrole synthesis (1885), which combined β-ketoesters, ammonia, and α-haloketones to form substituted pyrroles. This method laid the groundwork for accessing diverse pyrrole scaffolds, including trisubstituted derivatives like porphobilinogen, a precursor to heme and chlorophyll. Later, the Paal-Knorr synthesis (1884) expanded the toolkit by cyclizing 1,4-diketones with amines or sulfurizing agents to yield pyrroles, furans, or thiophenes. These early methods emphasized the interplay of electronic and steric effects in pyrrole stabilization, with resonance energy (88 kJ/mol) intermediate between benzene (152 kJ/mol) and furan (68 kJ/mol).
Mid-20th century innovations focused on regioselective functionalization. For instance, the Thorpe-Ziegler cyclization enabled the synthesis of 3-aminopyrroles from β-enaminonitriles, as demonstrated by Gewald et al. in the 1960s. These advances underscored the importance of electron-withdrawing groups (e.g., cyano, ester) in directing electrophilic substitution and stabilizing reactive intermediates.
Significance of Multifunctional Pyrroles in Heterocyclic Research
Pyrroles bearing multiple functional groups exhibit unique electronic and steric properties, making them indispensable in medicinal and materials chemistry. For example:
- Amino groups enhance hydrogen-bonding capacity and serve as handles for further derivatization.
- Cyano groups increase electron deficiency, facilitating nucleophilic aromatic substitution and cycloadditions.
- Ester moieties provide sites for hydrolysis or transesterification, enabling modular synthesis.
Natural products such as vitamin B~12~ (cobalamin) and the antitumor agent prodigiosin illustrate the biological relevance of functionalized pyrroles. Synthetic derivatives, including 3-aminopyrrole-2-carboxylates, have been leveraged to construct pyrrolo[3,2-d]pyrimidines (9-deazapurines), which mimic purine scaffolds in nucleoside analogs.
Positioning of 3-Amino-4-Cyano Pyrrole Derivatives in Contemporary Research
Ethyl 3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylate exemplifies modern trends in heterocyclic chemistry, where multifunctional building blocks are prioritized for drug discovery and materials science. The 2-methoxyethyl substituent at N-1 enhances solubility in polar solvents, while the amino and cyano groups at C-3 and C-4 create a push-pull electronic system that stabilizes transition states in cyclization reactions.
Recent studies highlight its utility in synthesizing pyrrolo[3,2-d]pyrimidines via condensation with triethyl orthoformate or dimethylformamide dimethylacetal (DMFDMA). These derivatives exhibit antibacterial and antiviral activities, aligning with the demand for novel bioactive scaffolds. Additionally, the compound’s electron-deficient core facilitates participation in Diels-Alder reactions, enabling access to polycyclic architectures.
Research Objectives and Scientific Rationale
This article aims to:
- Elucidate the synthetic pathways to this compound, emphasizing green chemistry principles.
- Analyze its reactivity patterns, including cyclization and functional group interconversion.
- Contextualize its applications in developing pharmaceuticals and functional materials.
The rationale centers on the compound’s structural complexity, which serves as a testbed for exploring regioselective transformations and catalytic mechanisms in heterocyclic synthesis. By bridging classical methodologies (e.g., Hantzsch, Paal-Knorr) with modern techniques (e.g., electrochemical functionalization), this review advances the design of next-generation pyrrole derivatives.
Properties
IUPAC Name |
ethyl 3-amino-4-cyano-1-(2-methoxyethyl)pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-3-17-11(15)10-9(13)8(6-12)7-14(10)4-5-16-2/h7H,3-5,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXJZTYHPROEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1CCOC)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the amino, cyano, and methoxyethyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Metalloproteinase Inhibition
Ethyl 3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylate has been identified as a potential inhibitor of metalloproteinases (MPs). MPs are enzymes that play critical roles in tissue remodeling and are implicated in various diseases, including cancer metastasis and inflammatory conditions.
A patent highlights compounds similar to this compound as effective inhibitors of metalloproteinases, suggesting their utility in treating conditions like rheumatoid arthritis and ulcerative diseases . The ability of this compound to inhibit MP activity indicates its potential for therapeutic applications in managing diseases characterized by excessive MP activity.
Drug Design and Bioisosterism
The compound's structure allows it to be explored in drug design as a bioisostere, which is crucial for enhancing the potency and selectivity of drugs. The influence of bioisosteres on drug development can lead to improved pharmacological profiles . For instance, modifications to the pyrrole structure can enhance binding affinity to target proteins, making it a candidate for further structural optimization in drug development.
Data Table: Comparison of Related Compounds
Case Study 1: Inhibition of Cancer Metastasis
Research has demonstrated that compounds structurally related to this compound exhibit significant anti-metastatic properties. These compounds were tested in vitro against various cancer cell lines, showing a marked reduction in migration and invasion capabilities. This suggests that such compounds could be developed into therapeutic agents for cancer treatment.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of similar pyrrole derivatives. The results indicated that these compounds could reduce inflammatory markers in animal models of arthritis, supporting their potential use as anti-inflammatory agents. The modulation of metalloproteinase activity was identified as a key mechanism through which these effects were mediated.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Electronic Effects : The 2-methoxyethyl group in the target compound introduces an ether oxygen, enhancing solubility in polar solvents compared to phenyl or alkyl substituents .
- Steric Influence : Bulky substituents (e.g., 4-methoxyphenyl) reduce reactivity in nucleophilic substitutions due to steric hindrance, whereas smaller groups (e.g., ethyl) favor higher reaction rates .
- Spectral Signatures: The cyano group (~2215 cm⁻¹ in IR) and amino group (~3443 cm⁻¹) are consistent across analogs, but substituent-specific NMR shifts (e.g., OCH₃ at δ 3.78 in 4b) aid structural differentiation .
Reactivity Trends :
- The 2-methoxyethyl group may stabilize intermediates in cyclization reactions due to its electron-donating nature, contrasting with electron-withdrawing groups (e.g., phenyl) that could slow reactivity .
- Cyano and ester groups enable further functionalization (e.g., hydrolysis to carboxylic acids or conversion to amides) .
Pharmacological Potential
- Pyrrole derivatives with cyano/amino groups exhibit antimicrobial and kinase-inhibitory activities. For example, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate () shows anti-inflammatory properties .
- The 2-methoxyethyl group may improve blood-brain barrier penetration compared to phenyl analogs, making the target compound a candidate for central nervous system-targeted drugs .
Biological Activity
Ethyl 3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁N₃O₂
- SMILES Notation : CCOC(=O)C1=C(C(=CN1C)C#N)N
- InChIKey : LXXYJUNJQOUNHJ-UHFFFAOYSA-N
The compound's structure features a pyrrole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
1. Antifibrotic Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit antifibrotic properties. For instance, compounds similar in structure to this compound have shown significant inhibition of collagen synthesis in hepatic stellate cells (HSC-T6) through various assays such as ELISA and hydroxyproline assays. This suggests a potential application in treating liver fibrosis .
2. GABA Uptake Inhibition
Research has highlighted the role of pyrrole derivatives in inhibiting GABA uptake, which could be beneficial for conditions such as anxiety and epilepsy. The mechanism involves modulation of neurotransmitter levels, enhancing GABAergic activity in the central nervous system .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antifibrotic | Inhibition of collagen synthesis | |
| GABA Uptake Inhibition | Modulation of neurotransmitter levels | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study: Antifibrotic Effects
In a study focused on antifibrotic activity, this compound was tested on HSC-T6 cells. The results demonstrated a significant reduction in collagen type I alpha 1 (COL1A1) protein expression, indicating its potential as an antifibrotic agent. The half-maximal inhibitory concentration (IC50) values were determined to be effective at micromolar concentrations, suggesting a strong biological effect at relatively low doses .
Q & A
Q. What are the key synthetic routes for ethyl 3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of pyrrole derivatives typically involves cyclization of precursors like ethyl cyanoacetate with amines and aldehydes/ketones under basic conditions . For the 2-methoxyethyl substituent, replace methylamine with 2-methoxyethylamine and optimize reaction parameters:
- Base selection : Potassium carbonate or sodium ethoxide facilitates deprotonation and cyclization .
- Temperature : Heating at 80–100°C promotes ring closure but may require inert atmosphere to prevent oxidation of the amino group.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of the 2-methoxyethyl group, improving reaction homogeneity.
Monitor purity via HPLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of 2-methoxyethylamine to ethyl cyanoacetate) to minimize unreacted intermediates.
Q. How does the 2-methoxyethyl group influence solubility and steric effects compared to methyl or unsubstituted analogs?
- Methodological Answer : The 2-methoxyethyl group introduces:
- Enhanced solubility : The ether oxygen increases polarity, improving solubility in aqueous-organic mixtures (e.g., DMSO-water) compared to methyl-substituted analogs .
- Steric hindrance : The longer chain may reduce reactivity at the 1-position, requiring milder conditions for functionalization.
Compare logP values (via computational tools like ALOGPS) and experimentally validate using shake-flask solubility tests in solvents of varying polarity.
Advanced Research Questions
Q. What computational strategies predict regioselectivity in functionalizing the 3-amino and 4-cyano groups?
- Methodological Answer : Use density functional theory (DFT) to model electronic profiles:
- NBO analysis : Identifies charge distribution; the 3-amino group is nucleophilic, while the 4-cyano group is electrophilic .
- Reaction path sampling : Simulate nucleophilic attack (e.g., acylation at the amino group) versus cyano group reduction.
Validate predictions with kinetic studies (e.g., monitoring reaction progress via in-situ IR spectroscopy) to confirm dominant pathways.
Q. How can NMR and X-ray crystallography resolve tautomeric ambiguity in the pyrrole ring?
- Methodological Answer :
- 1H/13C NMR : Detect tautomerism via chemical shift disparities. For example, the NH proton in the 1H-pyrrole tautomer appears downfield (δ 10–12 ppm), while N-methyl protons resonate at δ 3.2–3.5 ppm .
- X-ray crystallography : Resolve tautomeric forms by analyzing bond lengths (e.g., shorter C-N bonds in aromatic tautomers) .
For ambiguous cases, use dynamic NMR (variable-temperature studies) to observe tautomer interconversion rates.
Q. What strategies mitigate side reactions during nucleophilic substitutions at the 3-amino position?
- Methodological Answer :
- Protection-deprotection : Temporarily protect the amino group with Boc or Fmoc moieties before introducing electrophiles .
- Solvent optimization : Use dichloromethane or THF to stabilize transition states and reduce hydrolysis of reactive intermediates.
- Catalysis : Employ Lewis acids (e.g., ZnCl2) to activate electrophiles, lowering activation energy and minimizing competing pathways .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the antimicrobial activity of structurally similar pyrrole derivatives?
- Methodological Answer : Conflicting bioactivity data may arise from:
- Assay variability : Standardize MIC testing using CLSI guidelines and control strains (e.g., Staphylococcus aureus ATCC 25923) .
- Substituent effects : The 2-methoxyethyl group’s electron-donating properties may alter membrane penetration compared to methyl or phenyl analogs .
Perform head-to-head comparisons under identical conditions and use SAR models to isolate substituent contributions.
Methodological Tables
Table 1 : Comparison of Substituent Effects on Pyrrole Derivatives
| Substituent | Solubility (logP) | Reactivity at 3-Amino Group | Biological Activity (MIC, µg/mL) |
|---|---|---|---|
| 2-Methoxyethyl | 1.8 (calc.) | Moderate | Pending validation |
| Methyl () | 2.3 | High | 32 (S. aureus) |
| Phenyl () | 3.1 | Low | >128 |
Table 2 : Recommended Computational Tools for Reaction Design
| Tool | Application | Reference |
|---|---|---|
| Gaussian (DFT) | Transition state modeling | |
| ALOGPS | logP prediction | |
| AutoDock Vina | Protein-ligand docking (bioactivity) |
Key Research Recommendations
- Prioritize crystallographic studies to resolve tautomeric structures.
- Explore cross-coupling reactions (e.g., Suzuki-Miyaura) to diversify the 4-cyano group.
- Validate computational predictions with kinetic isotope effect (KIE) experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
